molecular formula C7H6N2O5 B1592395 5-Methoxy-6-nitropicolinic acid CAS No. 324028-85-5

5-Methoxy-6-nitropicolinic acid

Cat. No.: B1592395
CAS No.: 324028-85-5
M. Wt: 198.13 g/mol
InChI Key: MMLQXQNVBQJPQC-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitropicolinic acid is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.14 g/mol. It is also known by its IUPAC name, 5-methoxy-6-nitro-2-pyridinecarboxylic acid. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the pyridine ring, making it a derivative of picolinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-nitropicolinic acid typically involves nitration and methoxylation reactions. One common synthetic route starts with 5-methoxypyridine-2-carboxylic acid, which undergoes nitration using nitric acid to introduce the nitro group at the 6-position. The reaction conditions include maintaining a controlled temperature to avoid over-nitration and ensuring the presence of a suitable solvent to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions and achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-nitropicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as hydroxylamine (NH2OH) or halides (e.g., chlorine, bromine).

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

  • Reduction: The reduction of the nitro group results in the formation of an amino derivative.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-nitropicolinic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and metabolic pathways.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-6-nitropicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under study.

Comparison with Similar Compounds

5-Methoxy-6-nitropicolinic acid is structurally similar to other picolinic acid derivatives, such as 6-methoxy-5-nitropicolinic acid and 5-nitropicolinic acid. These compounds differ in the position of the methoxy and nitro groups on the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.

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Properties

IUPAC Name

5-methoxy-6-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLQXQNVBQJPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626753
Record name 5-Methoxy-6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-85-5
Record name 5-Methoxy-6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-methoxy-6-methyl-2-nitropyridine (7 g, 0.041 mol) in water (140.0 mL) was added KMnO4 (32.88 g, 0.208 mol, S.d. fine chemicals, India) at 80° C. The reaction mixture was stirred for 16 h at 100° C. After completion of the reaction (monitored by TLC, 50% EtOAc in hexane), the reaction mixture was filtered and the solids were washed with water. The filtrate was acidified and extracted with EtOAc (500 mL×2). The organic layers were then dried over sodium sulfate and concentrated under reduced pressure to afford the title compound as an off white solid. 1H-NMR (400 MHz, DMSO-d6): δ 13.6 (br. s., 1H), 8.39 (d, J=8.8 Hz, 1H), 8.09 (d, J=8.8 Hz, 1H), 4.06 (s, 3H). MS (ESI, positive ion) m/z: 199 (M+H).
Quantity
7 g
Type
reactant
Reaction Step One
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Quantity
140 mL
Type
solvent
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Quantity
32.88 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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